2-Amino-N,N,N',N'-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide
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Overview
Description
2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide is a complex organic compound with the molecular formula C24H30N4O4
Preparation Methods
The synthesis of 2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-nitrophenol with diethylamine under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including reduction and cyclization, to yield the final product .
Chemical Reactions Analysis
2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its unique color properties.
Mechanism of Action
The mechanism of action of 2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate certain biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide can be compared with similar compounds like:
2-Amino-N,N,N’,N’-tetraethyl-3-hydroxy-4,6-dimethyl-7-oxo-phenoxazine-1,9-dicarboxamide: This compound has a similar structure but with a hydroxy group at the 3-position.
2-Amino-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid bis-diethylamide: This compound has a hydroxy group at the 7-position and a bis-diethylamide group.
The uniqueness of 2-Amino-N,N,N’,N’-tetraethyl-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide lies in its specific structural arrangement and the resulting chemical properties .
Properties
CAS No. |
57270-56-1 |
---|---|
Molecular Formula |
C24H30N4O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-amino-1-N,1-N,9-N,9-N-tetraethyl-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C24H30N4O4/c1-7-27(8-2)23(30)15-12-11-13(5)21-18(15)26-19-16(24(31)28(9-3)10-4)17(25)20(29)14(6)22(19)32-21/h11-12H,7-10,25H2,1-6H3 |
InChI Key |
NAYXTGWSJYBNPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=C(C3=N2)C(=O)N(CC)CC)N)C |
Origin of Product |
United States |
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